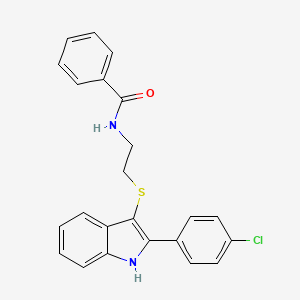

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic benzamide derivative characterized by a thioether-linked ethyl chain bridging a 4-chlorophenyl-substituted indole moiety and a benzamide group.

Properties

IUPAC Name |

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVWRDKQIRCHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps. One common method includes the initial formation of the indole derivative, followed by the introduction of the thioether linkage and finally the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.

Scientific Research Applications

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Benzamide group : Common in pharmaceuticals (e.g., Indoramin hydrochloride, an α1-adrenergic antagonist) .

- Thioethyl linker : Enhances metabolic stability compared to oxygen or amine linkers.

- 4-Chlorophenyl-indole moiety : The chloro substituent may enhance lipophilicity and receptor binding, while the indole ring is prevalent in serotonin receptor ligands and kinase inhibitors.

Comparison Table

Detailed Analysis

Indole vs. Heterocyclic Replacements

- Indole-containing analogs (e.g., Indoramin hydrochloride): The indole ring in the target compound may facilitate π-π stacking or hydrophobic interactions with targets like serotonin receptors or kinases. Indoramin’s piperidinyl group, however, confers α1-adrenergic antagonism, highlighting how linker modifications alter target specificity .

Chlorophenyl vs. Other Substituents

- The 4-chlorophenyl group in the target compound likely enhances lipophilicity and binding to hydrophobic pockets, a feature shared with ’s imidazole analog. In contrast, trifluoromethyl groups () improve metabolic stability and electronegativity, favoring interactions with polar residues .

Thioethyl Linker vs. Alternative Linkers

- The thioethyl linker in the target compound offers resistance to enzymatic cleavage compared to ester or amide linkers. Indoramin’s piperidinyl linker () introduces basicity, which could affect membrane permeability and pharmacokinetics .

Biological Activity

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, a compound featuring an indole core and a thioether linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanism of action, and biological activities, including cytotoxicity and enzyme inhibition.

1. Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : The indole structure is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Thioether Linkage : The indole derivative is then reacted with a chlorophenyl thiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

- Acetylation : Finally, acetylation of the thioether derivative is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's indole ring can modulate enzyme and receptor activity, while the thioether and acetamide groups contribute to its binding affinity and specificity. The exact molecular pathways involved may vary based on the biological context.

3.1 Cytotoxicity

Recent studies have examined the cytotoxic potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Human Lung Adenocarcinoma (A-549) | 22.09 | |

| Human Breast Cancer (MCF-7) | 6.40 ± 0.26 |

The compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

3.2 Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored:

This level of inhibition suggests that this compound may serve as a potent anti-urease agent, surpassing standard inhibitors.

Case Study 1: Cytotoxic Activity

In vitro studies demonstrated that this compound significantly inhibited cell proliferation in A-549 and MCF-7 cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells .

Case Study 2: Enzyme Inhibition Studies

A series of derivatives were synthesized to evaluate their urease inhibitory activity. Among them, this compound showed remarkable potency with an IC50 value significantly lower than that of standard thiourea inhibitors .

5. Conclusion

This compound exhibits promising biological activity, particularly in terms of cytotoxicity against cancer cell lines and enzyme inhibition capabilities. Its unique structural features allow it to interact effectively with biological targets, making it a candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.